2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes that result in its biological activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
A related compound showed desirable drug-likeness and oral bioavailability characteristics , which could suggest similar properties for this compound.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects.
Action Environment
The environment can often play a significant role in the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Pyruvate Dehydrogenase Kinase-1 (PDK-1) and Lactate Dehydrogenase A (LDHA), which are key enzymes involved in cellular metabolism . These interactions suggest that this compound may influence metabolic pathways and energy production within cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in colorectal cancer cells, this compound has demonstrated cytotoxic activity, leading to cell death and inhibition of tumor growth . Additionally, it exhibits antioxidant properties, which can protect cells from oxidative stress and damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of PDK-1 and LDHA disrupts the glycolytic pathway, reducing the availability of energy for rapidly proliferating cancer cells . This compound also influences gene expression, potentially altering the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as tumor growth inhibition and reduction of oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of PDK-1 and LDHA affects the glycolytic pathway, leading to changes in glucose metabolism and lactate production . These interactions suggest that this compound may have broader implications for metabolic regulation and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it may exert its therapeutic effects . Additionally, its interaction with transporters may influence its localization and bioavailability within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with key enzymes involved in metabolic pathways . This localization is likely directed by specific targeting signals or post-translational modifications that guide the compound to its site of action .
Preparation Methods
The synthesis of 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . This reaction is known for its efficiency in producing 2-aminothiophene derivatives.
Industrial production methods for this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino group and the phenyl ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxamide group.
2-Amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This derivative has a cyano group and an ester group, which can alter its chemical and biological properties.
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: These compounds share the benzothiophene core but have different substituents that can affect their activity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c16-14(18)13-11-7-6-10(8-12(11)19-15(13)17)9-4-2-1-3-5-9/h1-5,10H,6-8,17H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKDAJZBVQKUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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